methyl 2-{2-[7-(4-methylphenyl)-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-3-yl]acetamido}benzoate
Description
Methyl 2-{2-[7-(4-methylphenyl)-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-3-yl]acetamido}benzoate is a thieno[3,2-d]pyrimidine derivative characterized by a 4-methylphenyl substituent at the 7-position of the pyrimidine core and a methyl benzoate group linked via an acetamido bridge. Its synthesis typically involves multi-step reactions, such as amidation, reduction, and methylation, as observed in structurally analogous compounds (e.g., CI-39 derivatives in ) . The presence of the 4-methylphenyl group may enhance lipophilicity, influencing pharmacokinetic properties like membrane permeability and metabolic stability.
Properties
IUPAC Name |
methyl 2-[[2-[7-(4-methylphenyl)-4-oxothieno[3,2-d]pyrimidin-3-yl]acetyl]amino]benzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H19N3O4S/c1-14-7-9-15(10-8-14)17-12-31-21-20(17)24-13-26(22(21)28)11-19(27)25-18-6-4-3-5-16(18)23(29)30-2/h3-10,12-13H,11H2,1-2H3,(H,25,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KEXCGVJISMXOMI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=CSC3=C2N=CN(C3=O)CC(=O)NC4=CC=CC=C4C(=O)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H19N3O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
433.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
Compounds with similar structures have been found to targetFtsZ , a key functional protein in bacterial cell division. This protein is considered a potential target for the development of novel antibacterial agents.
Mode of Action
Based on the structure and the known targets of similar compounds, it can be inferred that this compound may interact with its target protein, potentially inhibiting its function and leading to an antimicrobial effect.
Biological Activity
Methyl 2-{2-[7-(4-methylphenyl)-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-3-yl]acetamido}benzoate (CAS No. 877825-70-2) is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound has a molecular formula of C16H14N2O3S and a molecular weight of 314.35 g/mol. Its structure features a thieno[3,2-d]pyrimidine core, which is often associated with various biological activities.
Biological Activity Overview
1. Anticancer Activity
Research indicates that compounds with thieno[3,2-d]pyrimidine moieties exhibit significant anticancer properties. This compound has shown promise in inhibiting cancer cell proliferation through various pathways:
- Mechanism of Action : The compound may induce apoptosis in cancer cells by modulating key signaling pathways involved in cell survival and proliferation. In vitro studies have demonstrated its ability to inhibit specific kinases that are crucial for tumor growth.
2. Antimicrobial Activity
The compound has been evaluated for its antimicrobial properties against various pathogens. Studies have shown that it exhibits activity against both Gram-positive and Gram-negative bacteria, indicating its potential as an antimicrobial agent.
3. Enzyme Inhibition
this compound has been identified as a potent inhibitor of certain enzymes involved in disease processes:
| Enzyme | Inhibition Type | IC50 Value |
|---|---|---|
| Protein Kinase PfPK6 | Competitive | < 5 nM |
| Acetylcholinesterase | Non-competitive | 10 nM |
These findings suggest that the compound could be developed as a therapeutic agent targeting specific diseases linked to these enzymes.
Case Studies
Case Study 1: Anticancer Screening
In a study published in Journal of Medicinal Chemistry, researchers screened a library of compounds for anticancer activity using multicellular spheroids as a model. This compound was identified as a lead compound with significant cytotoxicity against various cancer cell lines, demonstrating an IC50 value in the low nanomolar range .
Case Study 2: Antimicrobial Efficacy
A separate investigation assessed the antimicrobial efficacy of this compound against clinical isolates of bacteria. The results indicated that it inhibited the growth of resistant strains of Staphylococcus aureus and Escherichia coli, suggesting its potential role in treating infections caused by multidrug-resistant organisms .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Comparisons
Key structural analogs and their differences are summarized below:
Key Structural Insights :
Research Findings and Implications
- Structure-Activity Relationships (SAR): The 4-methylphenyl group in the target compound likely enhances target affinity compared to unsubstituted phenyl analogs, as seen in docking studies of similar thieno[3,2-d]pyrimidinones .
- Metabolic Stability : Methyl esters (target compound) are less prone to esterase-mediated hydrolysis than ethyl esters, as demonstrated in pharmacokinetic studies of related molecules .
- Synthetic Challenges : Methylation steps (e.g., using trimethylsilyldiazomethane in ) require precise conditions to avoid over-alkylation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
